1,3-Benzoxathiol-4(5H)-one, 6,7-dihydro-6,6-dimethyl-2-(phenylimino)-
Overview
Description
BOT-64 is an IKK-2 inhibitor which targets the Ser177 and/or Ser181 residues in the kinase's activation loop domain.
Mechanism of Action
Target of Action
BOT-64, also known as 6,6-dimethyl-2-(phenylimino)-4,5,6,7-tetrahydro-2H-1,3-benzoxathiol-4-one, primarily targets the Inhibitory κB (IκB) kinase β (IKKβ) . IKKβ plays a crucial role in the NF-κB signaling pathway , which is involved in various cellular processes such as inflammation, immunity, cell survival, and proliferation .
Mode of Action
BOT-64 acts as an IKKβ inhibitor . It presumably targets the Ser 177 and/or Ser 181 residues in the kinase’s activation loop domain . By inhibiting IKKβ, BOT-64 blocks the activation of the NF-κB pathway .
Biochemical Pathways
The primary biochemical pathway affected by BOT-64 is the NF-κB signaling pathway . When BOT-64 inhibits IKKβ, it prevents the degradation of IκB, an inhibitor of NF-κB. This action results in the suppression of NF-κB activation and the transcription of NF-κB-regulated inflammatory genes .
Result of Action
BOT-64 has been shown to inhibit lipopolysaccharide (LPS)-induced NF-κB activation and nitrite production in RAW 264.7 cells in vitro . This suggests that BOT-64 can suppress inflammation and immune responses mediated by the NF-κB pathway .
properties
IUPAC Name |
6,6-dimethyl-2-phenylimino-5,7-dihydro-1,3-benzoxathiol-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-15(2)8-11(17)13-12(9-15)18-14(19-13)16-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSSJIQCIPSBHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=NC3=CC=CC=C3)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70552607 | |
Record name | (2E)-6,6-Dimethyl-2-(phenylimino)-6,7-dihydro-2H-1,3-benzoxathiol-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70552607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzoxathiol-4(5H)-one, 6,7-dihydro-6,6-dimethyl-2-(phenylimino)- | |
CAS RN |
113760-29-5 | |
Record name | (2E)-6,6-Dimethyl-2-(phenylimino)-6,7-dihydro-2H-1,3-benzoxathiol-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70552607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of BOT-64?
A1: BOT-64 primarily acts by inhibiting the activity of IκB kinase β (IKKβ). [] This inhibition prevents the phosphorylation of IκBα, a protein that normally sequesters NF-κB in the cytoplasm. By blocking IKKβ, BOT-64 prevents IκBα degradation, thus inhibiting NF-κB translocation to the nucleus and subsequent activation of inflammatory gene expression. []
Q2: How does BOT-64 interact with IKKβ?
A2: BOT-64 directly interacts with IKKβ at the activation loop, specifically targeting the Ser-177 and Ser-181 residues. [] Substituting these residues with glutamic acid abolishes the inhibitory effect of BOT-64 on IKKβ, confirming their importance in the interaction. []
Q3: What are the downstream consequences of BOT-64 inhibiting IKKβ?
A3: Inhibition of IKKβ by BOT-64 leads to a cascade of downstream effects, ultimately suppressing the inflammatory response. These effects include:
- Prevention of IκBα phosphorylation and degradation: This maintains NF-κB in an inactive state in the cytoplasm. []
- Inhibition of NF-κB DNA binding: By sequestering NF-κB in the cytoplasm, BOT-64 prevents its binding to DNA and subsequent gene activation. []
- Suppression of NF-κB-regulated inflammatory gene expression: This includes reduced expression of genes encoding for proteins such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6. [, ]
Q4: What is the significance of histone H3 lysine 4 (H3K4) trimethylation in periodontal inflammation, and how does BOT-64 influence this process?
A4: Histone H3 lysine 4 (H3K4) trimethylation (H3K4me3) is associated with the activation of inflammatory gene promoters, contributing to periodontal inflammation. [] BOT-64 indirectly influences this process by inhibiting NF-κB, which is shown to interact with the methyltransferase SETD1B. [] This interaction enhances SETD1B activity, leading to increased H3K4me3 on inflammatory gene promoters. [] Therefore, BOT-64's inhibition of NF-κB indirectly reduces H3K4me3 enrichment on these promoters, mitigating inflammation. []
Q5: Beyond periodontal inflammation, are there other inflammatory conditions where BOT-64 has shown potential?
A5: Yes, research suggests that BOT-64 may play a role in modulating microglial priming, a process implicated in the exacerbation of CNS damage during sleep-disordered breathing. [] In vitro studies using the compound have shown promising results in blocking the potentiation of iNOS, a key inflammatory molecule involved in microglial priming. []
Q6: What are the implications of BOT-64's gene-specific effects on inflammatory molecule expression?
A6: The observation that BOT-64 selectively blocks the hypoxia-induced potentiation of iNOS but not IL-1β suggests that multiple pathways contribute to the priming of microglia in response to hypoxia. [] This highlights the complexity of inflammatory processes and suggests the need for further research to fully elucidate the specific mechanisms underlying BOT-64's actions.
Q7: Is there evidence that BOT-64 directly targets the epigenetic changes associated with microglial priming?
A7: Currently, research is ongoing to determine if BOT-64's inhibition of NF-κB also affects the upregulation of H3K4me3 at inflammatory gene regulatory regions within microglia. [] This line of investigation could provide valuable insights into the epigenetic mechanisms underlying hypoxia-induced microglial priming and the potential for BOT-64 to modulate these changes.
Q8: Does BOT-64 affect TGF-β signaling in chronic renal failure?
A8: Interestingly, while NF-κB is generally involved in inflammation, blocking it with BOT-64 does not alter the expression of TGF-β, a key player in chronic renal failure. [] This suggests that TGF-β upregulation in this context occurs independently of NF-κB activation. []
Q9: What is the significance of understanding the molecular mechanisms underlying BOT-64's effects?
A9: A comprehensive understanding of BOT-64's molecular interactions is crucial for several reasons:
Q10: What are the potential benefits and limitations of using BOT-64 as a therapeutic agent?
A10: Potential benefits of BOT-64 include its ability to:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.